molecular formula C20H32N2O B6136171 1-benzyl-N-(1-isopropyl-2-methylpropyl)-4-piperidinecarboxamide

1-benzyl-N-(1-isopropyl-2-methylpropyl)-4-piperidinecarboxamide

Cat. No. B6136171
M. Wt: 316.5 g/mol
InChI Key: DUXYIOFCVXJRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(1-isopropyl-2-methylpropyl)-4-piperidinecarboxamide, commonly known as IBMPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism of Action

IBMPBD is known to act as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in various cellular processes, including calcium signaling, neuroprotection, and neurotransmitter release. By binding to the sigma-1 receptor, IBMPBD enhances its activity, leading to the downstream effects that are responsible for its pharmacological properties.
Biochemical and Physiological Effects
IBMPBD has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. Additionally, IBMPBD has been shown to enhance the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a crucial role in the growth, survival, and function of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using IBMPBD in lab experiments is its high potency and selectivity for the sigma-1 receptor, which allows for precise modulation of its activity. Additionally, IBMPBD is relatively stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using IBMPBD is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for research on IBMPBD. One area of interest is the development of novel pain medications based on the analgesic properties of IBMPBD. Additionally, the potential use of IBMPBD in the treatment of neurological disorders, such as epilepsy and schizophrenia, warrants further investigation. Finally, the molecular mechanisms underlying the effects of IBMPBD on the sigma-1 receptor and its downstream signaling pathways require further elucidation.
Conclusion
In conclusion, IBMPBD is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its high potency and selectivity for the sigma-1 receptor make it an attractive candidate for the development of novel medications. Further research is needed to fully understand the molecular mechanisms underlying its pharmacological effects and to explore its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of IBMPBD involves the reaction of 1-benzyl-4-piperidone with isopropylamine and 2-methyl-1-propanol in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization, to obtain a pure form of IBMPBD.

Scientific Research Applications

IBMPBD has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess analgesic properties, making it a promising candidate for the development of novel pain medications. Additionally, IBMPBD has been shown to exhibit anticonvulsant and antipsychotic effects, highlighting its potential use in the treatment of neurological disorders.

properties

IUPAC Name

1-benzyl-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O/c1-15(2)19(16(3)4)21-20(23)18-10-12-22(13-11-18)14-17-8-6-5-7-9-17/h5-9,15-16,18-19H,10-14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXYIOFCVXJRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2,4-dimethylpentan-3-yl)piperidine-4-carboxamide

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